molecular formula C19H29N B12582398 N-Benzyl-N-cyclohexylcyclohexanamine CAS No. 203458-24-6

N-Benzyl-N-cyclohexylcyclohexanamine

Cat. No.: B12582398
CAS No.: 203458-24-6
M. Wt: 271.4 g/mol
InChI Key: YBRDZPZRORRPDZ-UHFFFAOYSA-N
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Description

N-Benzyl-N-cyclohexylcyclohexanamine is an organic compound with the molecular formula C19H29N It is a tertiary amine, characterized by the presence of a benzyl group and two cyclohexyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-cyclohexylcyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Cyclohexylcyclohexanamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-cyclohexylcyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with one cyclohexyl group.

    N-Benzylcyclohexylamine: Contains a benzyl group and a cyclohexyl group.

    N,N-Dicyclohexylamine: Contains two cyclohexyl groups.

Uniqueness

N-Benzyl-N-cyclohexylcyclohexanamine is unique due to the presence of both benzyl and cyclohexyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

203458-24-6

Molecular Formula

C19H29N

Molecular Weight

271.4 g/mol

IUPAC Name

N-benzyl-N-cyclohexylcyclohexanamine

InChI

InChI=1S/C19H29N/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2

InChI Key

YBRDZPZRORRPDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=CC=CC=C2)C3CCCCC3

Origin of Product

United States

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